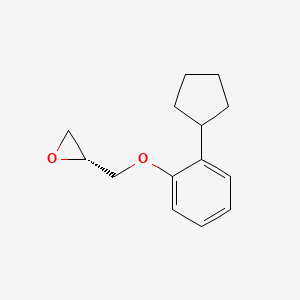

(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-((2-Cyclopentylphenoxy)methyl)oxirane is an organic compound that features an oxirane (epoxide) ring attached to a phenoxy group, which is further substituted with a cyclopentyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((2-Cyclopentylphenoxy)methyl)oxirane typically involves the reaction of 2-cyclopentylphenol with an epoxide precursor under basic conditions. A common method includes the use of a strong base like sodium hydride (NaH) to deprotonate the phenol, followed by the addition of an epoxide such as epichlorohydrin. The reaction proceeds through nucleophilic substitution, forming the desired oxirane ring.

Industrial Production Methods

In an industrial setting, the production of ®-2-((2-Cyclopentylphenoxy)methyl)oxirane may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((2-Cyclopentylphenoxy)methyl)oxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

Oxidation: Diols or hydroxy-substituted derivatives.

Reduction: Alcohols or hydroxy-substituted derivatives.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-2-((2-Cyclopentylphenoxy)methyl)oxirane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-2-((2-Cyclopentylphenoxy)methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in both chemical synthesis and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-((2-Phenoxy)methyl)oxirane: Lacks the cyclopentyl group, resulting in different reactivity and properties.

®-2-((2-Cyclohexylphenoxy)methyl)oxirane: Contains a cyclohexyl group instead of a cyclopentyl group, leading to variations in steric and electronic effects.

Uniqueness

®-2-((2-Cyclopentylphenoxy)methyl)oxirane is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Biologische Aktivität

(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane, commonly referred to as a cyclopentylphenoxy derivative, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological effects, and relevant case studies.

The synthesis of this compound typically involves the reaction between 2-cyclopentylphenol and epichlorohydrin. A notable study reported that using sodium hydroxide as a base led to high conversion rates of starting materials into the desired epoxide product . The reaction conditions optimized for this synthesis include a reaction time of 48 hours, which yields significant amounts of the epoxide .

Chemical Properties:

- Molecular Formula: C14H18O2

- Molecular Weight: 218.29 g/mol

- Physical State: Solid

- Melting Point: 48 °C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its interaction with receptors and potential therapeutic applications.

Receptor Interactions

Research indicates that derivatives of cyclopentylphenoxy compounds may interact with adrenergic receptors. For instance, some studies have focused on the activity of similar compounds as beta-blockers, which are crucial in managing cardiovascular diseases . The specific interactions with beta-adrenergic receptors can lead to various pharmacological effects, including modulation of heart rate and blood pressure.

Toxicological Studies

Toxicological assessments have shown that compounds similar to this compound can cause skin sensitization and irritation. A tier II assessment indicated potential skin sensitization based on case studies involving human exposure . In laboratory settings, exposure to high concentrations resulted in respiratory irritation and other adverse effects in animal models .

Case Studies

-

Skin Sensitization Case Study:

A laboratory technician exposed to vapors of this compound developed symptoms consistent with skin sensitization, including erythema and edema. Patch tests confirmed a positive reaction to the compound at various dilutions . -

Respiratory Effects in Animal Models:

In studies involving rats and guinea pigs exposed to high concentrations of related compounds, symptoms such as dyspnea and ocular irritation were observed. Notably, mortality was recorded at exposure levels around 4000 ppm during acute toxicity assessments .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Receptor Interaction | Potential interaction with beta-adrenergic receptors influencing cardiovascular functions. |

| Skin Sensitization | Evidence from case studies indicating skin sensitization potential. |

| Respiratory Irritation | Adverse effects observed in animal studies at high exposure levels. |

Eigenschaften

IUPAC Name |

(2R)-2-[(2-cyclopentylphenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWPLKBZYFYPHG-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=CC=C2OCC3CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C2=CC=CC=C2OC[C@H]3CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.